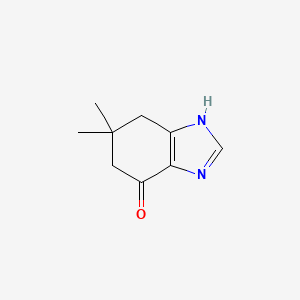

6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one is a derivative within the benzimidazole class, which is known for its biological activity and potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related benzimidazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest due to their pharmacological potential. For instance, the synthesis of TIBO derivatives, which are structurally related to benzimidazoles, has been explored for their anti-HIV-1 activity. These compounds are synthesized through various substitutions at different positions on the benzimidazole ring system, which can significantly affect their biological activity . Similarly, the synthesis of other benzimidazole derivatives, such as 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, involves the use of analytical techniques and theoretical calculations to characterize the final products . These methods and findings could be applied to the synthesis of this compound, suggesting that substitutions on the benzimidazole ring are crucial for obtaining the desired chemical and biological properties.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. An X-ray diffraction study has been used to verify the molecular structure of a tetrahydrobis-benzimidazodiazocine derivative . This technique could similarly be applied to determine the precise molecular structure of this compound. Theoretical characterization, such as Density Functional Theory (DFT) calculations, also provides insights into the geometry, energy, and charge distributions of benzimidazole derivatives . These analyses are essential for understanding how structural variations can influence the stability and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives is influenced by their molecular structure. The papers provided do not detail specific chemical reactions involving this compound, but they do discuss the reactivity of similar compounds. For example, the presence of substituents on the benzimidazole ring can affect the electron distribution and, consequently, the reactivity of the molecule . Understanding the reactivity patterns of related compounds can help predict the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are determined by their molecular structure. For instance, the presence of methyl groups and the specific arrangement of atoms within the molecule can influence properties such as stability, decomposition points, and electronic properties . Theoretical calculations, such as those performed using DFT, can predict various properties, including dipole moments and energy band gaps, which are indicative of how a compound might behave under different physical conditions . These properties are essential for the development of benzimidazole derivatives as pharmaceutical agents.

Scientific Research Applications

Medicinal Chemistry Applications

Benzimidazole derivatives, including compounds structurally related to 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one, have been extensively studied for their therapeutic potentials. They are known for their antihelminthic, antacid, antibacterial properties, and their ability to interact with DNA, impacting various DNA-associated processes. These interactions make them relevant in the development of drugs targeting DNA and DNA-associated pathways, highlighting their importance in medicinal chemistry and drug design (Bhattacharya & Chaudhuri, 2008).

Material Science and Organic Magnetic Materials

In material science, benzimidazole derivatives have shown promise in the development of organic magnetic materials. The synthesis and characterization of such materials demonstrate the role of hydrogen bonds in defining the magnetic properties of these compounds, indicating their potential in creating new magnetic materials (Ferrer et al., 2001).

Biological Studies

The influence of benzimidazole derivatives on biological systems has been a subject of interest. For example, the effect of some benzimidazoles on a vitamin B12-requiring alga underscores the biochemical implications of these compounds in biological pathways and nutrient synthesis mechanisms (Epstein, 1960). Additionally, the study of fluorescent emission from benzimidazole derivatives in various solvents contributes to understanding their potential in biochemical labeling and imaging applications (Verdasco et al., 1995).

Antimicrobial and Antioxidant Applications

The synthesis of benzimidazole derivatives and their evaluation for antimicrobial and antioxidant activities provide insights into their potential as therapeutic agents. These studies demonstrate the capacity of these compounds to inhibit microbial growth and counteract oxidative stress, highlighting their utility in developing new antimicrobial and antioxidant therapies (Sindhe et al., 2016).

Mechanism of Action

Target of Action

Benzimidazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

Benzimidazoles are generally known to interact with their targets through various mechanisms, such as binding to enzymes or receptors, inhibiting their function .

Biochemical Pathways

Benzimidazoles are known to be involved in a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazoles are generally known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzimidazoles .

properties

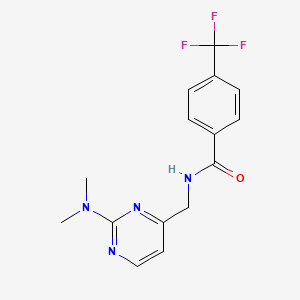

IUPAC Name |

6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2)3-6-8(7(12)4-9)11-5-10-6/h5H,3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZWPAQERHHKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)N=CN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)

![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)

![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)

![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate](/img/structure/B2516784.png)

![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2516788.png)

![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)